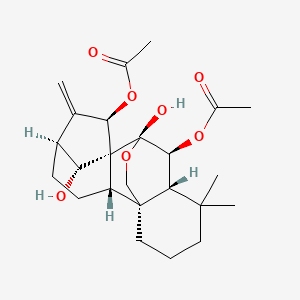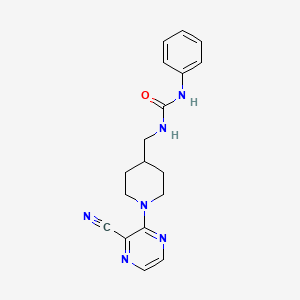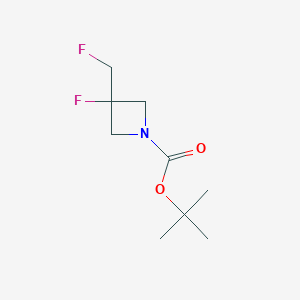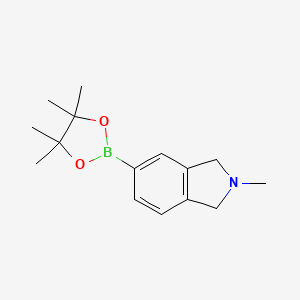
N-(1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals that have garnered interest for their potential biological activities and chemical properties. Research into similar compounds has focused on synthesizing derivatives that may offer new pathways for therapeutic and industrial applications.
Synthesis Analysis
The synthesis of derivatives bearing structural similarities to the compound involves multi-step processes, starting from basic building blocks like anthranilic acid and aryl isothiocyanates. These processes yield compounds through reactions that are characterized and confirmed using techniques such as IR, NMR (both 1H and 13C), and mass spectrometry, indicating a complex and carefully controlled synthesis procedure (Nguyen et al., 2022).
Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
A study by Chkirate et al. (2019) discussed the synthesis and characterization of pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes. These complexes showed significant antioxidant activity, demonstrating the potential of these compounds in developing antioxidant agents (Chkirate et al., 2019).
Novel Derivatives and Synthesis
Nguyen et al. (2022) reported the successful synthesis of new derivatives of N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((3-aryl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamides through a four-step process. This work highlights the versatility of quinazolinone-based compounds in synthesizing novel derivatives with potential applications in various fields (Nguyen et al., 2022).
Potential Antitumor and Antifungal Activities
El-Bayouki et al. (2011) synthesized novel 4(3H)-quinazolinone derivatives containing biologically active moieties with expected antitumor and antifungal activities. Some compounds showed high to moderate activity towards cells and significant activity against Aspergillus ochraceus, indicating the therapeutic potential of these derivatives (El-Bayouki et al., 2011).
Antimicrobial and Hemolytic Activity
Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and evaluated their antimicrobial and hemolytic activity. The study revealed that most compounds were active against selected microbial species, showing the potential of quinazolinone derivatives in antimicrobial applications (Gul et al., 2017).
Antitumor Activity and Molecular Docking
Al-Suwaidan et al. (2016) designed, synthesized, and evaluated a novel series of 3-benzyl-substituted-4(3H)-quinazolinones for their in vitro antitumor activity. The study demonstrated broad spectrum antitumor activity for some compounds, nearly 1.5–3.0-fold more potent compared with the positive control 5-FU, showcasing the antitumor potential of quinazolinone derivatives (Al-Suwaidan et al., 2016).
Propiedades
IUPAC Name |
N-[2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-10(23)18-15-9-13(14-7-4-8-25-14)21-22(15)17-19-12-6-3-2-5-11(12)16(24)20-17/h4,7-9H,2-3,5-6H2,1H3,(H,18,23)(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGZBKCIWUINNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 135882555 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2493574.png)
![8-(Cyclohexanecarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493575.png)
![6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2493578.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]thio}acetamide](/img/structure/B2493583.png)


![Tert-butyl 2-(2-chloropyrimidine-5-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2493589.png)